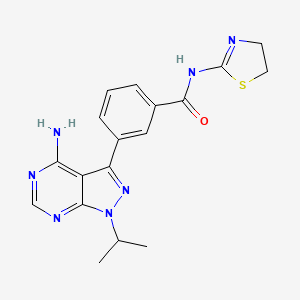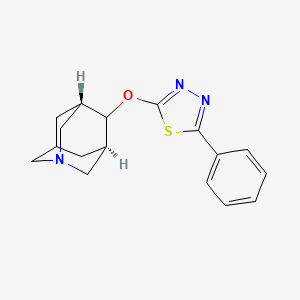
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Nelonicline involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tricyclic core.
Functionalization: Introduction of the phenyl and thiadiazole groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for Nelonicline are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Neloniclin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Neloniclin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Neloniclin zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese und Modifikation von Neloniclin üblich.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Neloniclin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung verwendet, um das Verhalten von α7-nAChR-Agonisten zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf cholinerge Signalwege.
Medizin: Als Behandlung für kognitive Defizite bei Alzheimer-Krankheit und Schizophrenie untersucht. .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf das cholinerge System abzielen.
5. Wirkmechanismus
Neloniclin übt seine Wirkung aus, indem es an den Alpha-7-Nikotin-Acetylcholinrezeptor (α7-nAChR) im Gehirn bindet. Dieser Rezeptor ist an der cholinergen Signalübertragung beteiligt, die für kognitive Funktionen entscheidend ist. Als Agonist verstärkt Neloniclin die cholinerge Transmission, wodurch möglicherweise kognitive Defizite verbessert werden. Die beteiligten molekularen Ziele und Wege umfassen die Modulation der Neurotransmitterfreisetzung und die Aktivierung nachgeschalteter Signalwege .
Wirkmechanismus
Nelonicline exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) in the brain. This receptor is involved in cholinergic signaling, which is crucial for cognitive functions. By acting as an agonist, Nelonicline enhances cholinergic transmission, potentially improving cognitive deficits. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Neloniclin ist unter den α7-nAChR-Agonisten aufgrund seiner hohen Selektivität und Affinität für den Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
GTS-21: Ein weiterer α7-nAChR-Agonist mit potenziellen kognitiven Vorteilen.
PNU-282987: Ein selektiver α7-nAChR-Agonist, der auf seine neuroprotektiven Wirkungen untersucht wird.
TC-5619: Ein α7-nAChR-Agonist, der auf sein Potenzial zur Behandlung kognitiver Defizite untersucht wird.
Im Vergleich zu diesen Verbindungen hat Neloniclin in präklinischen Studien vielversprechende Ergebnisse gezeigt, stieß jedoch in klinischen Studien auf Herausforderungen, was zu seiner Absetzung für Alzheimer-Krankheit und Schizophrenie führte .
Eigenschaften
IUPAC Name |
2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCYUCETTWCMO-LCBVDAKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026134-63-3 | |
| Record name | Nelonicline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026134633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELONICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8LOM674D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
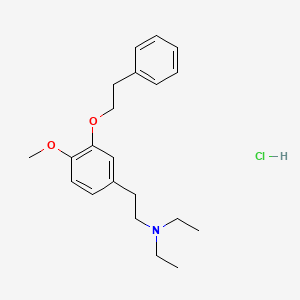


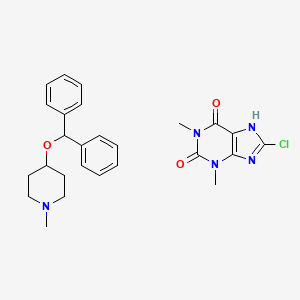
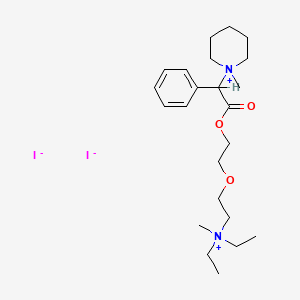
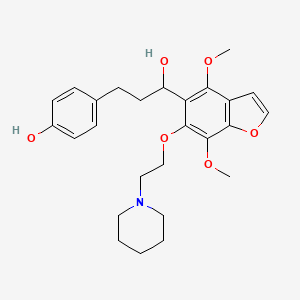
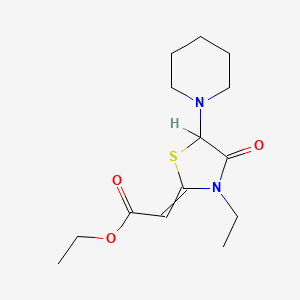
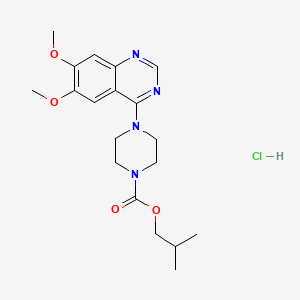
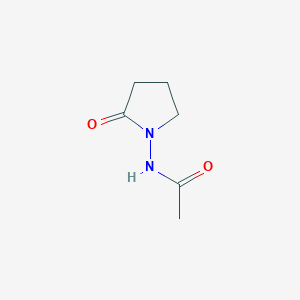
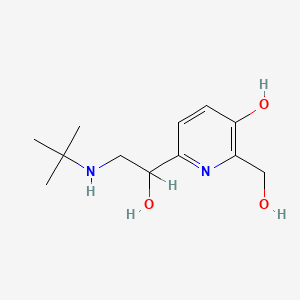
![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)
